

Spectroscopic Characterization of 2-(3-Fluorophenoxy)ethylamine: A Predictive and Methodological Guide

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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)ethylamine

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Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of **2-(3-Fluorophenoxy)ethylamine**, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a consolidated public spectral database for this specific molecule, this document leverages first principles of spectroscopy and data from analogous structures to predict the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents detailed, field-proven methodologies for data acquisition, ensuring researchers can confidently generate and interpret high-quality analytical data. The synthesis of technical accuracy and practical insight aims to empower scientists in their characterization of this and structurally related molecules, a critical step in the drug discovery and development pipeline.[\[1\]](#) [\[2\]](#)

Introduction: The Need for Rigorous Structural Elucidation

The precise identification and structural confirmation of novel or sparsely documented chemical entities is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the molecular puzzle.[\[1\]](#)[\[2\]](#) **2-(3-Fluorophenoxy)ethylamine**, with its

combination of a substituted aromatic ring, an ether linkage, and a primary amine, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming synthesis, assessing purity, and establishing a baseline for further studies.

This guide is structured to serve as both a predictive reference and a practical laboratory manual. We will first deconstruct the molecule to forecast its spectral behavior and then provide robust, step-by-step protocols for acquiring this data experimentally.

Molecular Structure:

Figure 1: Chemical structure of **2-(3-Fluorophenoxy)ethylamine**

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.[3][4][5][6]

Predicted ^1H NMR Spectrum

The proton NMR spectrum is predicted based on the distinct electronic environments of the hydrogen atoms in the molecule. Chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups. Data from analogous structures such as 2-phenoxyethylamine and 3-fluoroanisole are used to refine these predictions.[7][8]

Table 1: Predicted ^1H NMR Data for **2-(3-Fluorophenoxy)ethylamine** (500 MHz, CDCl_3)

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-a (-NH ₂)	~1.5 - 2.5	Broad Singlet	2H	Protons on nitrogen are exchangeable, leading to a broad signal. Shift is concentration-dependent.
H-b (-CH ₂ -N)	~3.1 - 3.3	Triplet (t)	2H	Deshielded by the adjacent electronegative nitrogen atom. Coupled to H-c.
H-c (-O-CH ₂)	~4.1 - 4.3	Triplet (t)	2H	Strongly deshielded by the highly electronegative ether oxygen. Coupled to H-b.
H-d (Ar-H)	~6.7 - 6.8	Doublet of Doublets (dd)	1H	Aromatic proton ortho to the ether linkage.
H-e (Ar-H)	~6.8 - 6.9	Doublet of Triplets (dt)	1H	Aromatic proton para to the ether linkage.
H-f (Ar-H)	~7.2 - 7.3	Triplet of Doublets (td)	1H	Aromatic proton meta to the ether linkage, adjacent to Fluorine.

H-g (Ar-H)	~6.6 - 6.7	Triplet of Doublets (td)	1H	Aromatic proton ortho to the ether linkage and meta to Fluorine.
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Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly dependent on the hybridization and the electronegativity of attached atoms. The presence of fluorine will induce C-F coupling, which can be observed as splitting of the carbon signals.[9][10][11] Data from fluorobenzene and N-phenoxyethylanilines inform these predictions.[7][12][13]

Table 2: Predicted ^{13}C NMR Data for **2-(3-Fluorophenoxy)ethylamine** (125 MHz, CDCl_3)

Carbon Label	Predicted Chemical Shift (δ , ppm)	Predicted C-F Coupling (J, Hz)	Rationale
C-1 (-CH ₂ -N)	~41 - 43	-	Aliphatic carbon attached to nitrogen.
C-2 (-O-CH ₂)	~67 - 69	-	Aliphatic carbon strongly deshielded by the ether oxygen.
C-3 (Ar-C)	~103 - 105	~20-25 Hz (² JCF)	Aromatic carbon ortho to Fluorine, shielded.
C-4 (Ar-C)	~108 - 110	~2-4 Hz (⁴ JCF)	Aromatic carbon para to Fluorine.
C-5 (Ar-C)	~130 - 132	~10-12 Hz (³ JCF)	Aromatic carbon meta to Fluorine.
C-6 (Ar-C)	~115 - 117	~2-4 Hz (⁴ JCF)	Aromatic carbon ortho to the ether linkage.
C-ipso (Ar-C-O)	~159 - 161	~10-12 Hz (³ JCF)	Aromatic carbon attached to the ether oxygen.
C-ipso (Ar-C-F)	~162 - 164	~240-250 Hz (¹ JCF)	Aromatic carbon directly bonded to Fluorine, showing a large coupling constant.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.

- Sample Preparation: a. Weigh 10-20 mg of **2-(3-Fluorophenoxy)ethylamine** into a clean, dry vial.[2][14] b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[2] c. Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution

through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube. d. The final sample height in the tube should be approximately 4-5 cm.[15] e. Cap the NMR tube securely and label it clearly.

- Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp, well-resolved peaks.[3] d. For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters on a 500 MHz instrument would include a 90° pulse, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans. e. For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , more scans are required. Typical parameters would include a 30-45° pulse, a wider spectral width, and an accumulation of 1024 or more scans.
- Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale. For CDCl_3 , the residual solvent peak at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C can be used as a reference. d. Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.



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Caption: NMR Experimental Workflow Diagram.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups.[16][17][18] The

spectrum is divided into the functional group region ($\sim 4000\text{-}1500\text{ cm}^{-1}$) and the unique fingerprint region ($<1500\text{ cm}^{-1}$).[19]

Predicted IR Absorption Bands

The predicted IR spectrum of **2-(3-Fluorophenoxy)ethylamine** will show characteristic absorptions corresponding to its primary amine, aryl ether, and fluorinated aromatic functionalities.

Table 3: Predicted Characteristic IR Absorptions

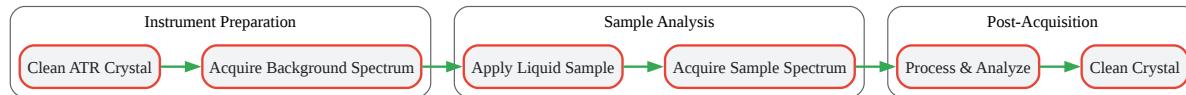
Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity	Rationale / Notes
3400 - 3250	N-H Stretch	Primary Amine	Medium, Two Bands	The two bands correspond to asymmetric and symmetric stretching, a hallmark of a primary amine. [13] [20]
3100 - 3000	C-H Stretch	Aromatic	Medium-Weak	Stretching of sp ² C-H bonds on the phenyl ring.
3000 - 2850	C-H Stretch	Aliphatic	Medium	Stretching of sp ³ C-H bonds in the ethyl chain.
1650 - 1580	N-H Bend	Primary Amine	Medium	Scissoring vibration of the -NH ₂ group. [20]
1600 & 1475	C=C Stretch	Aromatic Ring	Medium-Strong	In-ring stretching vibrations of the benzene ring.
1300 - 1200	C-O Stretch	Aryl-Alkyl Ether	Strong	Asymmetric C-O-C stretching, a very characteristic and strong absorption for ethers. [8] [21]
1250 - 1020	C-N Stretch	Aliphatic Amine	Medium-Weak	Stretching of the C-N bond in the ethylamine moiety. [13] [20]

~1150	C-F Stretch	Fluoroaromatic	Strong	C-F bond stretching vibrations typically appear in this region and are strong.
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Experimental Protocol for FTIR Data Acquisition

For a liquid sample like **2-(3-Fluorophenoxy)ethylamine**, Attenuated Total Reflectance (ATR) is a simple and effective method.

- Instrument Preparation: a. Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. b. Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue. c. Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrument-related absorptions.[\[1\]](#)
- Sample Analysis: a. Place a single drop of the neat liquid **2-(3-Fluorophenoxy)ethylamine** directly onto the center of the ATR crystal.[\[22\]](#) b. If using a pressure clamp, lower it to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[\[17\]](#) The standard mid-IR range of $4000\text{-}400\text{ cm}^{-1}$ is appropriate.[\[1\]](#)
- Data Processing and Cleaning: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the major absorption peaks, comparing their wavenumbers to established correlation charts.[\[13\]](#)[\[23\]](#) c. After analysis, thoroughly clean the ATR crystal with solvent to remove all traces of the sample.



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Caption: FTIR-ATR Experimental Workflow Diagram.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing valuable structural clues.[\[4\]](#)[\[6\]](#)

Predicted Mass Spectrum (Electron Ionization)

- Molecular Weight: 155.18 g/mol
- Exact Mass: 155.0746
- Molecular Formula: $C_8H_{10}FNO$

Molecular Ion (M^{+}): The molecular ion peak is expected at $m/z = 155$. Due to the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight), this peak will be at an odd mass number, which is a useful diagnostic feature.[\[24\]](#)

Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of the most stable carbocations and radicals.[\[25\]](#) For **2-(3-Fluorophenoxy)ethylamine**, the most likely cleavage points are adjacent to the heteroatoms (oxygen and nitrogen).

- Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.
 - $[M - C_7H_6FO]^+ \rightarrow m/z = 30 ([CH_2=NH_2]^+)$. This is often the base peak in the spectrum of primary ethylamines.[\[24\]](#)
- Benzylic/Ether Cleavage: Cleavage of the ethyl chain from the phenoxy oxygen is also a likely pathway.

- $[M - C_2H_4N]^+ \rightarrow m/z = 113 ([FC_6H_4O]^+)$. This fragment can provide information about the substituted aromatic ring.
- Cleavage of the C-O bond: Scission of the aryl-oxygen bond can lead to the formation of the fluorophenyl cation.
 - $[M - OC_2H_5N]^+ \rightarrow m/z = 95 ([FC_6H_4]^+)$.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

Predicted m/z	Proposed Fragment Ion	Rationale
155	$[C_8H_{10}FNO]^{+ \cdot}$	Molecular Ion ($M^{+ \cdot}$)
113	$[FC_6H_4O]^+$	Loss of ethylamine radical
95	$[FC_6H_4]^+$	Cleavage of the C-O ether bond
30	$[CH_2NH_2]^+$	Alpha-cleavage, likely base peak

Experimental Protocol for EI-MS Data Acquisition

- Sample Preparation: a. Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane. High purity is essential to avoid interfering peaks. b. The compound must be sufficiently volatile to be analyzed by EI-MS.[26]
- Instrument Setup and Analysis: a. Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). b. The sample is vaporized in the ion source under high vacuum. c. The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][6] d. The resulting ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). e. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). f. The detector records the abundance of each ion, generating the mass spectrum.
- Data Analysis: a. Identify the molecular ion peak ($M^{+ \cdot}$) at m/z 155. b. Identify the base peak (the most intense peak in the spectrum), predicted to be at m/z 30. c. Analyze the

fragmentation pattern, identifying major fragment ions and the corresponding neutral losses to deduce the molecular structure.



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Caption: EI-Mass Spectrometry Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of **2-(3-Fluorophenoxy)ethylamine** requires a multi-faceted approach. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental principles and data from analogous structures. By following the detailed experimental protocols herein, researchers and drug development professionals can confidently acquire and interpret the necessary data to verify the structure and purity of this compound. This self-validating system of prediction and meticulous experimentation ensures the scientific integrity required for advancing chemical and pharmaceutical research.

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